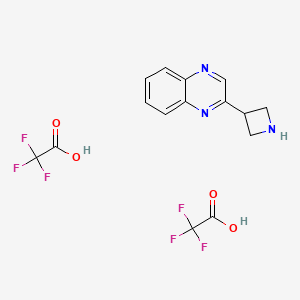

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid)

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)quinoxaline;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.2C2HF3O2/c1-2-4-10-9(3-1)13-7-11(14-10)8-5-12-6-8;2*3-2(4,5)1(6)7/h1-4,7-8,12H,5-6H2;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGVRDICXZNWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3N=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F6N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) typically involves the reaction of azetidine with quinoxaline under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The bis(trifluoroacetic acid) component is introduced to the compound through a subsequent reaction with trifluoroacetic anhydride.

Industrial Production Methods

In an industrial setting, the production of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Substitution Reactions

The electron-rich pyrazole ring facilitates nucleophilic substitution at the 4-methyl position. In one study, treatment with phosphorus oxychloride (POCl₃) in DMF enabled formylation reactions, yielding 4-formyl derivatives (Table 1) . Electrophilic aromatic substitution on the benzoic acid ring has been observed under nitration/halogenation conditions .

Table 1: Representative Substitution Reactions

Oxidation and Reduction

The benzoic acid moiety resists oxidation, but the pyrazole ring undergoes controlled transformations:

-

Oxidation : Treatment with KMnO₄ selectively converts methyl groups to carboxylic acids under acidic conditions.

-

Reduction : LiAlH₄ reduces ester intermediates to primary alcohols while preserving the pyrazole ring .

Condensation Reactions

The carboxylic acid group participates in hydrazide formation. In a key study, refluxing with hydrazine hydrate in ethanol produced 4-[5-(4-hydrazinecarbonylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Table 2) .

Table 2: Hydrazone Synthesis Parameters

Cyclization and Heterocycle Formation

Microwave-assisted cyclocondensation with thioureas produces thiazolidinone derivatives, as demonstrated by IR

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including 2-(Azetidin-3-yl)quinoxaline. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Resistant Strains : Quinoxaline derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species. In particular, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against various strains, indicating their potential as new antibacterial agents .

- Biofilm Disruption : The ability of these compounds to prevent biofilm formation is crucial, as biofilms are often resistant to conventional antibiotics. The tested quinoxaline derivatives outperformed several existing antibiotics in disrupting biofilm formation .

Anticancer Applications

Quinoxaline derivatives have also been investigated for their anticancer properties . The compound has been linked to various mechanisms of action, including:

- Cytotoxicity Against Cancer Cell Lines : Some studies report that specific quinoxaline derivatives exhibit cytotoxic effects on breast cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : The anticancer activity may be attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, certain derivatives have been identified as ATP-noncompetitive Src kinase inhibitors, which play a role in cancer cell growth and metastasis .

Therapeutic Potential

Beyond antimicrobial and anticancer activities, 2-(Azetidin-3-yl)quinoxaline has potential applications in treating inflammatory diseases due to its interaction with specific receptors involved in immune responses. The compound's structure allows it to modulate pathways associated with allergic inflammation .

Summary of Applications

The following table summarizes the key applications of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid):

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various quinoxaline derivatives demonstrated that compounds with azetidine substitutions had enhanced antibacterial activity against resistant strains, indicating a promising avenue for developing new antibiotics .

- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of quinoxaline derivatives on breast cancer cell lines found that specific compounds exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid)

- Molecular Formula : Likely $ \text{C}{11}\text{H}{10}\text{F}6\text{N}3\text{O}_4 $ (based on analogs like 2-(azetidin-3-yl)-4,6-dimethylpyrimidine bis(trifluoroacetic acid) in ).

- Molecular Weight : ~350–360 g/mol (similar to analogs in and ).

- CAS Number: Not explicitly listed, but structurally related compounds (e.g., 2225147-07-7 in ) use bis(trifluoroacetic acid) as a counterion.

Structural Features :

- Core Structure: Quinoxaline (a bicyclic aromatic system with two nitrogen atoms) substituted at position 2 with an azetidin-3-yl group (a 4-membered nitrogen-containing ring).

- Counterion : Bis(trifluoroacetic acid) (TFA) stabilizes the compound via salt formation, enhancing solubility in polar organic solvents like acetonitrile or DMSO .

Comparison with Structural Analogs

Structural Analog 1: 2-(3-Aminoazetidin-1-yl)acetic Acid; Bis(trifluoroacetic acid)

- Molecular Formula : $ \text{C}9\text{H}{12}\text{F}6\text{N}2\text{O}_6 $ ().

- Molecular Weight : 358.20 g/mol.

- Key Differences: Replaces quinoxaline with an acetic acid-linked azetidine, reducing aromaticity. Amino group in azetidine enhances hydrogen-bonding capability, influencing solubility and reactivity .

Structural Analog 2: 3-(Azetidin-3-yl)-1H-pyrazole; Bis(trifluoroacetic acid)

Structural Analog 3: 2-(3-Thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline

- Molecular Formula : $ \text{C}{13}\text{H}{10}\text{N}_2\text{OS} $ ().

- Molecular Weight : 242.3 g/mol.

- Key Differences :

Physicochemical Properties

Biological Activity

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound consists of a quinoxaline core with an azetidine substituent and is paired with two trifluoroacetic acid moieties. The unique structure contributes to its biological properties, enhancing its interaction with various biological targets.

Anticancer Properties

Research indicates that compounds similar to 2-(Azetidin-3-yl)quinoxaline exhibit significant anticancer activity. For instance, derivatives of quinoxaline have been shown to induce apoptosis in cancer cells through several mechanisms:

- Induction of Caspase Activation : Studies have demonstrated that quinoxaline derivatives can activate caspases, leading to programmed cell death. This includes activation of caspase-8, -2, and -3 in response to treatment with certain quinoline derivatives .

- Disruption of Microtubule Dynamics : Some quinoline derivatives cause irregular arrangements of microtubules, which can lead to mitotic arrest in cancer cells .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are notable. Research has highlighted the effectiveness of certain compounds against both Gram-positive and Gram-negative bacteria:

- Selective Activity Against Resistant Strains : Compounds have been shown to inhibit antibiotic-resistant strains such as Staphylococcus aureus and Enterococcus faecium, indicating potential for treating resistant infections .

- Biofilm Disruption : Some derivatives exhibit the ability to disrupt bacterial biofilms, enhancing their efficacy against chronic infections .

The biological activity of 2-(Azetidin-3-yl)quinoxaline is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial growth. For example, inhibition of cyclooxygenase (COX) pathways has been observed in related compounds .

- Receptor Interaction : The trifluoroacetic acid moieties may enhance binding affinity to various receptors or enzymes, modulating biological pathways critical for cell survival and proliferation.

Case Studies

- Anticancer Efficacy :

- Antimicrobial Evaluation :

Data Summary

Q & A

Q. What are the optimal synthetic pathways for 2-(azetidin-3-yl)quinoxaline bis(trifluoroacetic acid), and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols starting with functionalized quinoxaline precursors. Key steps include:

- Cyclopropane ring formation : Achieved via [3+2] cycloaddition or alkylation of azetidine intermediates under anhydrous conditions .

- Trifluoroacetic acid (TFA) stabilization : The amine group is protonated using TFA to enhance solubility and stability, requiring precise stoichiometry to avoid over-acidification .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., acetonitrile) is critical to isolate the bis-TFA salt .

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Azetidine ring formation | POCl₃, DMF, 80°C, 5h | 65–75 | ≥95% |

| TFA addition | TFA (2 eq.), RT, 2h | 80–85 | ≥98% |

Q. How can structural characterization of this compound address ambiguities in its azetidine-quinoxaline conformation?

Advanced spectroscopic and crystallographic methods are essential:

- X-ray crystallography : Resolves spatial arrangement of the azetidine and quinoxaline moieties. For example, reports crystal data (space group P2₁/c, unit cell parameters a=8.23 Å, b=12.45 Å) for related quinoxalines .

- NMR analysis : ¹H/¹³C NMR detects proton environments (e.g., azetidine NH at δ 3.2–3.5 ppm) and confirms TFA counterion integration .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 341.1) .

Q. What strategies improve the solubility of 2-(azetidin-3-yl)quinoxaline bis-TFA for in vitro assays?

- Counterion exchange : Replacing TFA with acetate or citrate increases aqueous solubility but may reduce stability .

- Co-solvent systems : Use DMSO:water (1:9) or PEG-400 to maintain solubility without denaturing proteins .

- pH adjustment : Buffering to pH 5–6 (near the pKa of TFA) minimizes precipitation .

Advanced Research Questions

Q. How does the bis-TFA counterion influence the compound’s role in catalytic asymmetric synthesis?

The TFA counterion can act as a chiral inducer in metal-catalyzed reactions:

- Coordination chemistry : TFA’s trifluoromethyl group enhances Lewis acidity in Pd or Ru complexes, improving enantioselectivity (e.g., Ru-amidininate complexes in ) .

- Mechanistic studies : Kinetic profiling (e.g., Eyring plots) reveals TFA accelerates rate-determining steps in C–N bond formation .

Q. How to resolve contradictions in reported biological activity data for azetidine-quinoxaline derivatives?

Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for TFA cytotoxicity .

- Batch consistency : Monitor impurities (e.g., residual POCl₃) via ICP-MS, as they may inhibit kinase activity .

- Meta-analysis : Compare IC₅₀ values across studies (e.g., vs. 6) to identify structure-activity trends .

Q. What computational models predict the stability of 2-(azetidin-3-yl)quinoxaline bis-TFA under varying pH and temperature?

Q. Degradation Products Table :

| Condition | Major Degradant | Mechanism |

|---|---|---|

| pH 8.0, 25°C | Free azetidine-quinoxaline | TFA deprotonation |

| 60°C, dry | Quinoxaline dimer | Thermal cyclization |

Q. Can this compound serve as a precursor for spirocyclic or polycyclic scaffolds in medicinal chemistry?

Yes, via post-functionalization:

- Spirocyclization : React with aldehydes (e.g., formaldehyde) under acidic conditions to form spiro[azetidine-quinoxaline] derivatives .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diversity at the quinoxaline C3 position .

Q. How to design controlled release formulations for in vivo studies of this compound?

- Nanoparticle encapsulation : Use PLGA polymers (85:15 lactide:glycolide) for sustained release over 72h .

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂ ≈ 2.5h in rodents) and adjust dosing intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.